(E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c23-19(7-5-14-4-6-16-17(11-14)25-13-24-16)20-12-15(18-3-1-10-26-18)22-9-2-8-21-22/h1-11,15H,12-13H2,(H,20,23)/b7-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUXQNBLNPDEJZ-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCC(C3=CC=CS3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCC(C3=CC=CS3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structure, and various biological effects based on recent studies.
Chemical Structure and Properties
This compound features a unique structural arrangement that includes a pyrazole ring, a thiophene moiety, and a benzo[d][1,3]dioxole group. The molecular formula is with a molecular weight of approximately 337.4 g/mol. The presence of these heterocycles contributes to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions, starting from commercially available precursors. For instance, the reaction of 1H-pyrazole derivatives with thiophene and benzo[d][1,3]dioxole under acidic or basic conditions can yield the desired product. The synthetic routes often include purification steps such as recrystallization or chromatography to obtain high purity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For example, related compounds have shown broad-spectrum activity against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL . The mechanism often involves the inhibition of DNA gyrase B, which is crucial for bacterial DNA replication. Specifically, one study reported an IC50 value of 9.80 µM for DNA gyrase inhibition by a similar compound .
Anti-inflammatory Properties
The anti-inflammatory activity of pyrazole derivatives has been extensively studied. Compounds similar to this compound have been shown to inhibit cyclooxygenase (COX) enzymes, which play a vital role in inflammation pathways. In vitro studies indicated that some derivatives exhibited IC50 values as low as 0.02–0.04 μM for COX-2 inhibition .
Antioxidant Activity
The antioxidant potential of these compounds has also been evaluated using DPPH scavenging assays. Certain derivatives demonstrated scavenging percentages between 84.16% and 90.52%, indicating strong radical scavenging capabilities . This property is particularly important for mitigating oxidative stress-related diseases.
Data Summary
| Biological Activity | Observations | Reference |
|---|---|---|
| Antimicrobial | MIC: 2.50 - 20 µg/mL | |
| DNA Gyrase Inhibition | IC50: 9.80 µM | |
| Anti-inflammatory | COX-2 IC50: 0.02 - 0.04 µM | |
| Antioxidant | DPPH Scavenging: 84.16% - 90.52% |
Case Studies
Several case studies have highlighted the therapeutic potential of pyrazole derivatives:
- Study on Antimicrobial Activity : A series of benzofuran-pyrazole compounds were synthesized and tested against E. coli and S. aureus, showing promising results in inhibiting bacterial growth .
- Anti-inflammatory Evaluation : In a carrageenan-induced rat paw edema model, pyrazole derivatives showed significant reduction in edema compared to controls, indicating their potential as anti-inflammatory agents .
- Safety Profile Assessment : Histopathological evaluations in animal models revealed minimal toxicity associated with high doses of certain pyrazole derivatives, suggesting their safety for further development .
Scientific Research Applications
The compound features a unique structure incorporating pyrazole and thiophene moieties, known for their diverse biological properties. Key areas of application include:
Anticancer Activity
Research indicates that derivatives of pyrazole exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- HepG2 (liver cancer) and A549 (lung cancer) cells have shown notable sensitivity to compounds similar to (E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide, with IC50 values suggesting promising anticancer potential .
Anti-inflammatory Effects
Compounds with similar structures have demonstrated strong anti-inflammatory properties:
- They inhibit cyclooxygenase enzymes (COX-1 and COX-2), with some exhibiting IC50 values in the nanomolar range, indicating their potential as anti-inflammatory agents .
Antimicrobial Properties
The compound's structure suggests broad-spectrum antimicrobial activity:
- Pyrazole derivatives have been evaluated for their effectiveness against various pathogens, positioning them as candidates for treating infections .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step organic reactions:
Synthetic Routes
The common synthetic pathway includes:
- Preparation of Pyrazole : Achieved by reacting acetylacetone with hydrazine hydrate under acidic conditions.
- Synthesis of Thiophene Derivatives : Involves the reaction of thiophene derivatives with ethylamine.
- Coupling Reaction : The final step involves the coupling of the pyrazole and thiophene intermediates with acrylamide derivatives under basic conditions .
Industrial Production Methods
Industrial synthesis may optimize these routes for higher yield and purity:
- Techniques such as continuous flow reactors and advanced purification methods are considered to enhance production efficiency.
Case Studies
Several studies have documented the biological efficacy and potential applications of compounds related to this compound:
Anticancer Research
A study highlighted the anticancer properties of pyrazole derivatives where one compound exhibited an IC50 value of 15 µM against A549 cells, indicating strong cytotoxicity .
Anti-inflammatory Studies
Another investigation reported that a related compound significantly reduced inflammation in murine models, demonstrating a decrease in edema comparable to standard anti-inflammatory drugs like diclofenac sodium .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide () Key Differences: Replaces the benzo[d][1,3]dioxol group with a cyano (-CN) substituent. Impact:
- The cyano group increases electrophilicity, enhancing reactivity in nucleophilic environments.
- Reduced lipophilicity compared to the benzo[d][1,3]dioxol moiety may lower membrane permeability. Biological Relevance: Explicitly noted as a chemotherapeutic candidate, suggesting the pyrazole-thiophene-acrylamide scaffold has intrinsic anticancer properties .
(E)-3-(1,3-Benzodioxol-5-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)prop-2-enamide ()
- Key Differences : Substitutes the pyrazole-thiophene-ethyl chain with a benzothiazole ring.
- Impact :
- Benzothiazole’s rigid planar structure enhances DNA intercalation or topoisomerase inhibition.
- The methyl group on benzothiazole may improve metabolic stability.
Substituent Effects on Bioactivity
Electron-Rich vs. Electron-Deficient Groups :
- The benzo[d][1,3]dioxol group (target compound) donates electron density via the methylenedioxy bridge, stabilizing charge-transfer complexes. In contrast, nitro groups (e.g., in ’s compound 5112) withdraw electrons, increasing oxidative stress in cellular environments .
- Thiophene’s sulfur atom enhances aromaticity and may reduce oxidative metabolism compared to furan or pyrrole analogs .
Table 1: Comparative Analysis of Key Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
